

Application Notes and Protocols for Amine-Modified Oligonucleotide Labeling with Cy3

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Compound of Interest

Compound Name: Cy3 NHS ester

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Introduction

Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and the development of therapeutic agents. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely utilized for this purpose due to its high quantum yield and photostability.[1] This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with Cy3, a common and effective method for producing fluorescently tagged nucleic acids for a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis.[2][3]

The most prevalent method for labeling amine-modified oligonucleotides with Cy3 involves the use of a Cy3 N-hydroxysuccinimide (NHS) ester.[2][4] The NHS ester reacts efficiently with the primary amine group on the modified oligonucleotide, forming a stable amide bond. This reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.3-9.3).

Data Presentation

Table 1: Spectral and Physicochemical Properties of Cy3

Property	Value
Excitation Maximum (λ_{ex})	~550-555 nm
Emission Maximum (λ_{em})	~568-570 nm
Molar Extinction Coefficient (at λ_{ex})	~150,000 $\text{cm}^{-1}\text{M}^{-1}$
Recommended Purification Method	High-Performance Liquid Chromatography (HPLC)

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter	Recommended Value	Notes
Oligonucleotide Type	Amine-modified DNA or RNA	A primary amine is required for conjugation.
Dye-to-Oligonucleotide Molar Ratio	10:1 to 50:1	Optimization may be required depending on the oligonucleotide sequence and length.
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-9.0	Avoid buffers containing primary amines (e.g., Tris).
Reaction Time	2-4 hours at room temperature or overnight at 4°C	Protect from light.
Labeling Efficiency	Variable, can be optimized by adjusting dye-to-oligo ratio and reaction time.	---
Post-Labeling Purification	HPLC, desalting columns, or pH-controlled extraction.	Dual HPLC purification is highly recommended for post-synthetically labeled oligonucleotides.

Experimental Protocols

Materials

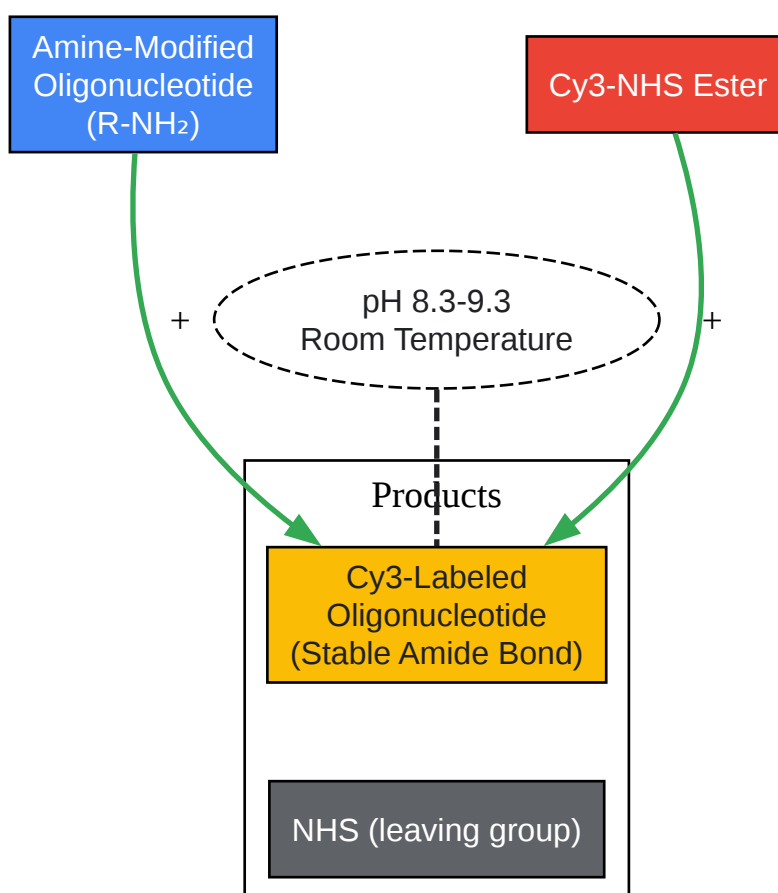
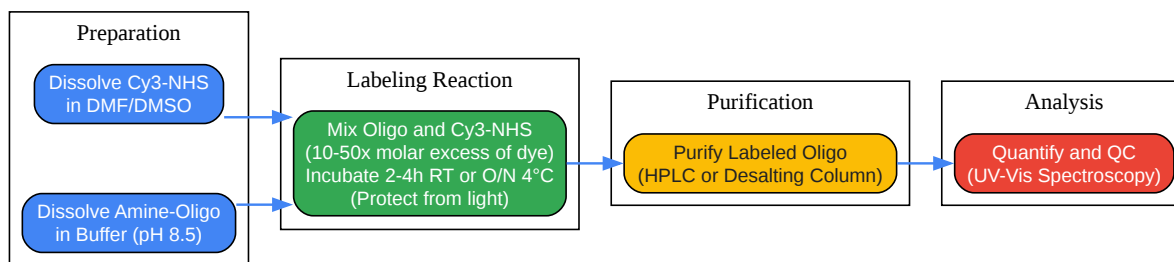
- Amine-modified oligonucleotide (desalted or purified)
- **Cy3 NHS ester** (stored desiccated and protected from light)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
- Nuclease-free water
- Desalting columns (e.g., Glen Gel-Pak™) or HPLC system for purification
- UV-Vis Spectrophotometer

Protocol 1: Labeling of Amine-Modified Oligonucleotide with Cy3 NHS Ester

- Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in 0.2 M Sodium Bicarbonate/Borate buffer to a concentration of 1-5 mg/mL.
- Prepare **Cy3 NHS Ester** Stock Solution: Immediately before use, dissolve the **Cy3 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the freshly prepared **Cy3 NHS ester** solution to the oligonucleotide solution.
 - Vortex the mixture gently.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent photobleaching of the Cy3 dye.
- Purification of the Labeled Oligonucleotide:

- Purify the Cy3-labeled oligonucleotide from the unreacted dye and other reaction components. High-performance liquid chromatography (HPLC) is the recommended method for obtaining a highly pure product. Alternatively, desalting columns can be used to remove excess dye. A pH-controlled butanol extraction method has also been described for removing free dye.
- For HPLC Purification:
 - Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
 - The unlabeled oligonucleotide will typically elute first, followed by the Cy3-labeled product. Free Cy3 dye is generally retained longer on the column.
 - Collect the fractions that show absorbance at both wavelengths.
- For Desalting Column Purification:
 - Follow the manufacturer's protocol to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.
- Quantification and Quality Control:
 - Measure the absorbance of the purified labeled oligonucleotide at 260 nm and 550 nm to determine the oligonucleotide concentration and the dye incorporation rate.
 - The degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated. It is important to avoid over-labeling, which can lead to self-quenching of the fluorescent signal.

Visualizations



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